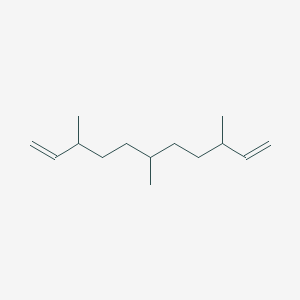
3,6,9-Trimethylundeca-1,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trimethylundeca-1,10-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, and is characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylundeca-1,10-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 3,6,9-trimethylundeca-1,10-diyne. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions to ensure selective hydrogenation of the triple bonds to double bonds without affecting the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using similar hydrogenation techniques. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6,9-Trimethylundeca-1,10-diene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,6,9-Trimethylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6,9-Trimethylundeca-1,10-diene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of methyl groups can influence the stability and reactivity of these intermediates.
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundeca-1,3-diene: Another diene with a similar structure but different positions of double bonds.
3-Ethyl-2,6,10-trimethylundecane: A saturated hydrocarbon with a similar carbon skeleton but no double bonds.
2,6,10-Trimethylundeca-5,9-dienal: An aldehyde derivative with similar methyl group positioning.
Uniqueness
3,6,9-Trimethylundeca-1,10-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it a valuable compound for studying various chemical reactions and for use in specialized applications.
Properties
CAS No. |
879491-88-0 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
3,6,9-trimethylundeca-1,10-diene |
InChI |
InChI=1S/C14H26/c1-6-12(3)8-10-14(5)11-9-13(4)7-2/h6-7,12-14H,1-2,8-11H2,3-5H3 |
InChI Key |
NZJMLLJPTFTCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)C=C)CCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


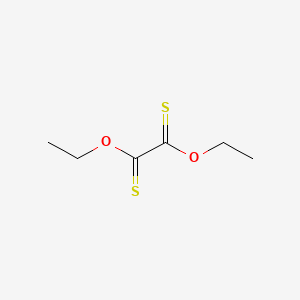
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

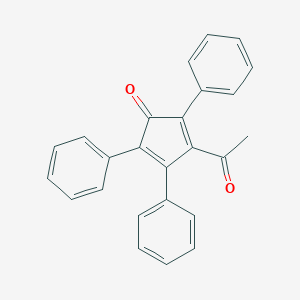
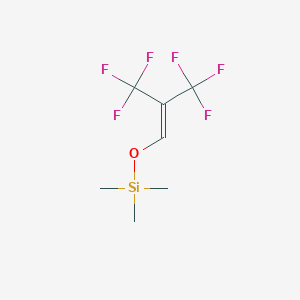
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
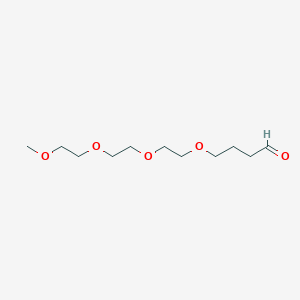
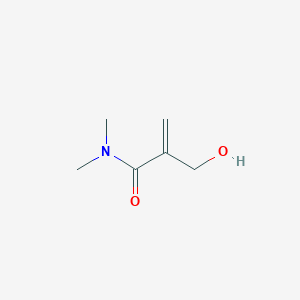
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
